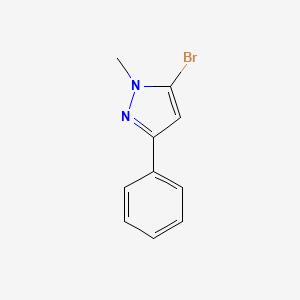

5-bromo-1-methyl-3-phenyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-methyl-3-phenyl-1H-pyrazole is a chemical compound with the CAS Number: 1188116-65-5 . It has a molecular weight of 237.1 . The IUPAC name for this compound is this compound . It is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, pyrazoles in general are known to undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 237.1 . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Antiproliferative Agents

The pyrazole moiety is a significant category in pharmaceutical and medicinal chemistry due to its potential antiproliferative properties. Research on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including those related to 5-bromo-1-methyl-3-phenyl-1H-pyrazole, has shown cytotoxic effects against cancer cell lines such as breast cancer and leukemic cells. These compounds induce cell death by activating apoptosis, suggesting their utility in developing small molecule inhibitors for cancer treatment (Ananda et al., 2016).

Photophysical Properties and Materials Science

The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, incorporating variants of this compound, have been explored for their electrochemical and photophysical properties. These studies highlight the compound's potential in the development of materials for organic light-emitting devices (OLEDs) and as a marker for biological labeling, demonstrating the versatility of pyrazole derivatives in materials science (Stagni et al., 2008).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against pathogenic yeast (Candida albicans) and mould (Aspergillus), suggesting their potential as therapeutic agents for fungal infections. The presence of a bromoacetyl moiety in these compounds appears to enhance their antimicrobial efficacy, providing a foundation for developing new antifungal drugs (Farag et al., 2008).

Antioxidant Activity

The core structure of this compound has been utilized in the synthesis of thiazolyl–pyrazolone derivatives with evaluated potential antioxidant activity. These studies contribute to understanding the compound's role in combating oxidative stress, with implications for developing antioxidants (Gaffer et al., 2017).

Structural and Spectral Studies

Research focusing on the structural and spectral characterization of this compound derivatives provides insights into their chemical behavior and potential applications. For instance, vibrational and electronic absorption spectral studies have been conducted to explore the electronic properties and charge transfer mechanisms within the molecule, which are crucial for its applications in photophysics and photochemistry (Prasad et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Biochemical Pathways

3 (5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Result of Action

The structural changes due to tautomerism in pyrazoles can lead to changes in properties, potentially influencing their biological activities .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

5-bromo-1-methyl-3-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILDUCFAXIIARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2979181.png)

![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)

![1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene](/img/structure/B2979188.png)

![4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2979189.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2979194.png)

![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)

![N-(3-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979199.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2979200.png)

![N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2979203.png)

![5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2979204.png)